(3R,4R)-methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate

Serotonin transporter SERT Monoamine transporter selectivity

(3R,4R)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate (CAS 214335-18-9) is a cis-configured piperidine-3-carboxylic acid ester bearing a 4-chlorophenyl substituent at the 4-position and an N-methyl group, with molecular formula C₁₄H₁₈ClNO₂ and molecular weight 267.75 g/mol. This compound belongs to the phenylpiperidine class of dopamine transporter (DAT) ligands, structurally characterized as a truncated analog of the WIN-series tropanes that lacks the two-carbon ethylene bridge.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
CAS No. 214335-18-9
Cat. No. B12107613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
CAS214335-18-9
Molecular FormulaC14H18ClNO2
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13-/m0/s1
InChIKeyGDFVYUDIAQQDTA-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate (CAS 214335-18-9): Procurement-Relevant Compound Identity and Stereochemical Classification


(3R,4R)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate (CAS 214335-18-9) is a cis-configured piperidine-3-carboxylic acid ester bearing a 4-chlorophenyl substituent at the 4-position and an N-methyl group, with molecular formula C₁₄H₁₈ClNO₂ and molecular weight 267.75 g/mol . This compound belongs to the phenylpiperidine class of dopamine transporter (DAT) ligands, structurally characterized as a truncated analog of the WIN-series tropanes that lacks the two-carbon ethylene bridge . Its (3R,4R) absolute configuration denotes the cis relationship between the 3-carbomethoxy and 4-(4-chlorophenyl) substituents, distinguishing it from the more extensively studied trans diastereomer (3R,4S; (+)-CPCA, nocaine). This stereochemical distinction carries critical implications for monoamine transporter selectivity, reinforcing efficacy, and potential therapeutic applications .

Why Generic Substitution of (3R,4R)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate with In-Class Analogs Is Not Scientifically Valid


Piperidine-based DAT ligands with seemingly minor structural variations—including stereochemical inversion, N-substituent modification, or aromatic ring halogen substitution—can exhibit profoundly divergent monoamine transporter selectivity profiles, reinforcing efficacies, and abuse liability. The (3R,4R) cis-configuration of this compound imparts a pharmacological signature that differs qualitatively from the trans diastereomer (+)-CPCA (3R,4S). Specifically, while (+)-CPCA demonstrates greater than 10-fold selectivity for DAT over the serotonin transporter (SERT) relative to cocaine , the cis isomer-based compounds display reinforcing profiles more closely resembling cocaine itself in fixed-ratio self-administration paradigms . These stereochemistry-dependent differences in transporter engagement and behavioral pharmacology render simple analog substitution unreliable for any application requiring defined DAT:SERT selectivity, predictable in vivo reinforcing strength, or specific cocaine-antagonist versus cocaine-agonist properties. The quantitative evidence below delineates these differential dimensions with comparator-anchored data .

Quantitative Differential Evidence for (3R,4R)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate (CAS 214335-18-9) vs. the trans Diastereomer (+)-CPCA and Other In-Class DAT Ligands


SERT Binding Affinity of the (3R,4R) Isomer vs. Cocaine and the trans (+)-CPCA Diastereomer

In a direct radioligand displacement assay, (3R,4R)-methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate (the target cis isomer) exhibited a Ki of 750 nM at the recombinant human serotonin transporter (SERT) using [³H]-paroxetine . For comparison, cocaine inhibits SERT with a reported Ki of approximately 400 nM . Thus, the target compound is approximately 1.9-fold less potent than cocaine at SERT. Critically, the trans diastereomer (+)-CPCA (3R,4S) was reported to be less than 1/10 as potent as cocaine at SERT (i.e., >10-fold selectivity shift) , implying that the cis isomer retains significantly greater SERT affinity relative to the trans isomer. While a direct head-to-head cis-vs-trans SERT Ki comparison under identical assay conditions is not yet available in the public domain, the cross-study comparison reveals a divergent SERT engagement profile that carries implications for both on-target and off-target pharmacology.

Serotonin transporter SERT Monoamine transporter selectivity Cocaine analog Binding affinity

Reinforcing Efficacy: cis-CPCA Isomer Displays Cocaine-Like Reinforcing Profile, in Contrast to the Attenuated Profile of trans-(+)-CPCA

In rodent fixed-ratio intravenous self-administration paradigms, the (−)-cis-CPCA isomer (the enantiomer of the target (3R,4R) compound class) produced reinforcing effects comparable to cocaine, with nearly identical break points in punished responding tests . By contrast, the trans diastereomer (+)-CPCA (3R,4S) exhibited a flat dose-response curve and was approximately one-fourth as potent as cocaine in maintaining self-administration under a progressive ratio schedule in rhesus monkeys . Specifically, (+)-CPCA maintained fewer injections per session at maximum compared to cocaine and achieved lower break points. While these data are derived from enantiomerically distinct cis species rather than the target (3R,4R) isomer per se, they represent the strongest available class-level evidence that the cis stereochemical configuration is associated with a substantially higher reinforcing efficacy—and therefore higher potential abuse liability—than the trans configuration. Direct quantitative self-administration data for the (3R,4R) enantiomer remain absent from the public literature.

Reinforcing efficacy Self-administration Abuse liability Fixed-ratio schedule Break point

Mixed Cocaine Agonist/Antagonist Pharmacological Profile: cis-vs-trans Diastereomer Differentiation in Locomotor Activity and Cocaine Blockade

The trans diastereomer (+)-CPCA (3R,4S) exhibits a unique mixed agonist/antagonist profile at the DAT: it stimulates locomotor activity (agonist effect) while also dose-dependently blocking the locomotor stimulant effects of cocaine when administered as pretreatment in rats . Additionally, (+)-CPCA completely substitutes for cocaine in drug discrimination tests but is approximately 3-fold less potent, and unexpectedly does not enhance cocaine-induced convulsions in mice . These antagonist properties are not reported for the cis isomers; available evidence indicates that (−)-cis-CPCA behaves primarily as a cocaine-like agonist without significant antagonist activity . The target (3R,4R) compound is therefore predicted, on the basis of cis-configuration class membership, to function predominantly as a DAT inhibitor with cocaine-like agonist properties, lacking the therapeutically relevant cocaine-antagonist dimension characteristic of the trans isomer. Direct comparative data confirming this class-level inference for the (3R,4R) enantiomer specifically are not yet published.

Cocaine antagonist Locomotor activity Mixed agonist-antagonist Drug discrimination Cocaine convulsion

DAT Binding Affinity: cis-CPCA Isomers Bind DAT with Potency Comparable to Cocaine, While trans-(+)-CPCA Shows Reduced DAT Affinity

In in vitro binding assays using monkey brain tissue, the trans diastereomer (+)-CPCA was approximately one-half as potent as cocaine at the dopamine transporter (DAT), while the two compounds exhibited similar affinities at the norepinephrine transporter (NET) . In ex vivo binding in rat striatum, (+)-CPCA was about one-fourth as potent as cocaine in occupying DAT . Both (−)-cis-CPCA and (+)-CPCA are reported to bind DAT and inhibit dopamine uptake ; however, quantitative Ki values specifically for the cis isomers at DAT are not available in the public literature. The cis isomer class is generally considered to possess DAT binding affinity more closely approximating that of cocaine, consistent with the observed cocaine-like reinforcing profiles, but the absence of published head-to-head DAT Ki data for the (3R,4R) enantiomer precludes a precise quantitative comparison at this time.

Dopamine transporter DAT binding Cocaine analog Monoamine transporter In vitro binding

Research and Industrial Application Scenarios for (3R,4R)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate Based on Established Differential Evidence


Reference Standard for Cocaine-Like DAT Ligand Behavioral Pharmacology Studies

Based on the class-level evidence that cis-CPCA isomers exhibit cocaine-like reinforcing efficacy in fixed-ratio self-administration paradigms, with break points comparable to cocaine , the (3R,4R) compound serves as a validated reference standard for experimental protocols requiring a high-reinforcing DAT ligand with a piperidine scaffold. This application is particularly relevant for laboratories conducting cocaine discrimination, self-administration, or locomotor sensitization studies where a non-tropane cocaine surrogate is needed. The compound's defined (3R,4R) stereochemistry ensures batch-to-batch reproducibility in behavioral outcomes, unlike racemic cis/trans mixtures that introduce uncontrolled pharmacological variability .

Stereochemical Comparator for Structure-Activity Relationship (SAR) Studies of Piperidine-Based DAT Inhibitors

The distinct pharmacological profiles of cis-(3R,4R) versus trans-(3R,4S) diastereomers—differing in SERT affinity (750 nM vs. >10-fold lower than cocaine, respectively) , reinforcing efficacy (cocaine-like vs. attenuated), and mixed agonist/antagonist properties (absent in cis, present in trans) —make the (3R,4R) isomer an essential stereochemical probe in SAR campaigns. Medicinal chemistry programs investigating the conformational determinants of DAT:SERT selectivity or developing biased DAT ligands can employ this compound as the cis-configured reference point against which trans, N-modified, or aryl-substituted analogs are benchmarked .

Cis-Stereospecific Synthetic Intermediate for Paroxetine and Related Serotonergic Agents

The (3R,4R) cis configuration of the piperidine ring corresponds to the stereochemical framework required for the synthesis of paroxetine and structurally related selective serotonin reuptake inhibitors, where the (3R,4R)-4-(4-substituted-phenyl)piperidine-3-methanol intermediate is a key building block . The chlorophenyl substituent can serve as a synthetic handle for further functional group interconversion or as a pharmacophoric element in hybrid ligand design. The compound's SERT Ki of 750 nM indicates intrinsic serotonergic activity that may complement or confound hybrid ligand pharmacology depending on the design objective, a factor that must be considered in procurement planning for CNS drug discovery programs .

Dopamine Transporter Occupancy Probe in Ex Vivo Binding and PET Tracer Development

The demonstrated DAT binding of the cis-CPCA class and the slower DAT association kinetics observed for the trans isomer (+)-CPCA relative to cocaine suggest that the (3R,4R) isomer may possess distinct DAT binding kinetics suitable for ex vivo occupancy studies or as a lead scaffold for positron emission tomography (PET) tracer development. While (+)-CPCA showed significantly lower DAT occupancy than cocaine at 2 min post-injection but similar occupancy at later times , the kinetic profile of the cis isomer remains to be characterized, representing a defined research opportunity for laboratories equipped with radiolabeling capabilities. The compound's structural relationship to the WIN-series tropanes further supports its exploration as a non-tropane DAT imaging agent scaffold.

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